molecular formula C8H7ClN2O2 B1614049 4-Chloro-6-methoxy-1H-indazol-3-ol CAS No. 885519-79-9

4-Chloro-6-methoxy-1H-indazol-3-ol

Cat. No.: B1614049
CAS No.: 885519-79-9
M. Wt: 198.6 g/mol
InChI Key: ZIQKOVAEKMPAJE-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chloro and methoxy group on the indazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-1H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-chloro-6-hydroxy-1H-indazol-3-ol.

    Reduction: Formation of 6-methoxy-1H-indazol-3-ol.

    Substitution: Formation of 4-amino-6-methoxy-1H-indazol-3-ol or 4-thio-6-methoxy-1H-indazol-3-ol.

Scientific Research Applications

Overview

4-Chloro-6-methoxy-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for cancer, inflammation, and microbial infections.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, it has shown promise in:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects against several cancer cell lines. For example, it exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent anticancer properties while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

    Table 1: Anticancer Activity Against Various Cell Lines
    Cell LineIC50 (µM)Selectivity
    K5625.15Yes
    HEK-29333.2Normal Cell

The mechanism of action involves inducing apoptosis by modulating apoptotic pathways, specifically decreasing Bcl-2 levels and increasing Bax levels .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, primarily through the inhibition of phosphoinositide 3-kinase δ (PI3Kδ). This inhibition may reduce the production of inflammatory cytokines and cellular proliferation associated with inflammatory diseases .

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is limited, the structural characteristics suggest potential activity against various pathogens. Indazole derivatives are generally known for their antimicrobial properties, which may extend to this compound .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of indazole derivatives, including this compound. These studies emphasize how modifications at specific positions on the indazole ring can enhance or diminish biological activity.

Case Study: Antitumor Efficacy

In a notable study, researchers evaluated the antitumor properties of various indazole derivatives, including this compound. The findings indicated that the compound induced apoptosis in K562 cells in a dose-dependent manner and affected cell cycle distribution by increasing the G0/G1 population while decreasing S phase cells .

Case Study: Inhibition of Enzymatic Activity

Another research effort highlighted that derivatives containing similar indazole structures could effectively inhibit key kinases involved in cancer progression. For instance, compounds derived from indazoles have been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-1H-indazol-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but it often involves inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazol-3-ol: Lacks the methoxy group, which may reduce its reactivity and biological activity.

    6-Methoxy-1H-indazol-3-ol: Lacks the chloro group, which may alter its chemical properties and applications.

    4-Bromo-6-methoxy-1H-indazol-3-ol: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological effects.

Uniqueness

4-Chloro-6-methoxy-1H-indazol-3-ol is unique due to the presence of both chloro and methoxy groups, which enhance its chemical versatility and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

4-Chloro-6-methoxy-1H-indazol-3-ol is a synthetic compound belonging to the indazole family, characterized by its unique structural features including a chloro and a methoxy group. Its molecular formula is C8H8ClN2O2C_8H_8ClN_2O_2 with a molecular weight of 182.61 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and herbicidal applications.

Chemical Structure and Properties

The structure of this compound comprises an indazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its biological activity compared to other derivatives. This structural uniqueness allows for diverse reactivity patterns and potentially improved pharmacokinetic properties.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of indazole were evaluated for their inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Notably, certain compounds showed promising IC50 values, indicating effective inhibition of cancer cell growth .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562TBDInduces apoptosis via Bcl2 family inhibition
Compound 6oK5625.15Affects apoptosis and cell cycle distribution
Compound 6oHEK-29333.2Selective toxicity towards cancer cells

In the case of the K562 cell line, compound 6o exhibited an IC50 value of 5.15 µM, demonstrating its potential as an effective anticancer agent with selectivity for normal cells . The mechanism involves the modulation of apoptosis-related proteins, such as decreasing Bcl-2 and increasing Bax expression, thereby promoting cell death in a concentration-dependent manner .

Herbicidal Activity

Indazole derivatives have also been explored for their herbicidal properties. In a study assessing various new compounds against dicotyledonous and monocotyledonous weeds, certain indazole derivatives displayed notable herbicidal activity. Although specific data on this compound's herbicidal efficacy was not detailed, the indazole framework suggests potential applications in weed management strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the indazole ring can significantly alter their biological effects. For instance, substituents at specific positions have been linked to varying degrees of anticancer potency .

Table 2: Structural Variations and Biological Activities

Compound NameStructural FeaturesBiological Activity
5-Methoxy-1H-indazol-3-olMethoxy group at position 5Anticancer properties
6-Chloro-4-methoxy-1H-indazoleChloro group at position 6Anti-inflammatory effects
This compound Chloro and methoxy groupsPotential anticancer activity

Q & A

Q. Basic: How can researchers design a synthesis protocol for 4-Chloro-6-methoxy-1H-indazol-3-ol?

Answer:
While direct synthesis protocols for this compound are not explicitly documented, analogous indazole derivatives (e.g., 6-Bromo-1H-indazol-4-amine, ) suggest a multi-step approach:

Core scaffold assembly : Use condensation reactions (e.g., Mannich reaction, ) or cyclization of hydrazine derivatives with chlorinated precursors.

Functionalization : Introduce methoxy and chloro groups via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water systems) .
Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Advanced: What advanced structural characterization methods resolve ambiguities in crystallographic data for this compound?

Answer:
For indazole derivatives, single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is critical:

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters and resolve disorder using the WinGX-ORTEP interface ( ).
  • Validation : Cross-check with Hirshfeld surface analysis and PLATON symmetry checks to resolve data contradictions (e.g., bond length outliers) .

Example crystallographic parameters (adapted from ):

ParameterValue
Space groupP 1
R factor0.056
Data/parameter ratio21.4

Q. Basic: What analytical techniques confirm the identity of this compound?

Answer:
Combine orthogonal methods:

NMR :

  • ¹H NMR (DMSO-d6): Expect aromatic protons at δ 6.8–7.5 ppm and methoxy singlet at δ ~3.8 ppm.
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and quaternary carbons.

Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic pattern matching chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Q. Advanced: How can researchers resolve contradictions between spectral data and computational models?

Answer:

Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).

Dynamic effects : Account for solvent interactions (e.g., COSMO-RS model) and tautomerism (e.g., keto-enol equilibria).

Error analysis : Use statistical tools (e.g., RMSD for NMR shifts) to identify systematic biases in computational methods .

Q. Basic: What storage conditions ensure stability of this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers unless stabilized (pH 6–8 recommended) .

Q. Advanced: How to design structure-activity relationship (SAR) studies for indazole derivatives?

Answer:

Scaffold modification : Synthesize analogs with varying substituents (e.g., replace methoxy with ethoxy or halogens, ).

Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Data integration : Use multivariate analysis (PCA or PLS) to correlate structural features (ClogP, polar surface area) with activity .

Q. Advanced: What strategies optimize crystallization for X-ray analysis of hygroscopic indazole derivatives?

Answer:

  • Solvent screening : Use high-boiling solvents (e.g., DMF or DMSO) with anti-solvents (diethyl ether) for slow vapor diffusion.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ’s quinoline derivatives).
  • Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection .

Properties

IUPAC Name

4-chloro-6-methoxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-13-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQKOVAEKMPAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646203
Record name 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-79-9
Record name 4-Chloro-6-methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-6-methoxy-1H-indazol-3-ol
4-Chloro-6-methoxy-1H-indazol-3-ol
4-Chloro-6-methoxy-1H-indazol-3-ol
4-Chloro-6-methoxy-1H-indazol-3-ol

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